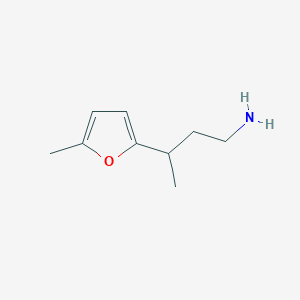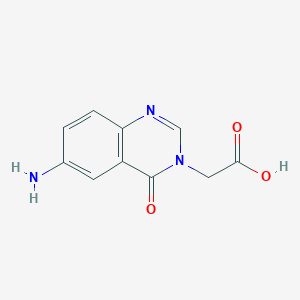
3-Mercapto-2,3-dihydrobenzofuran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-2,3-dihydrobenzofuran-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . This method is advantageous due to its high yield and minimal side reactions.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound either in-stock or through backordered impurities . The production process is optimized to ensure high purity and consistency, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Mercapto-2,3-dihydrobenzofuran-6-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
3-Mercapto-2,3-dihydrobenzofuran-6-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Mercapto-2,3-dihydrobenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate oxidative stress and inhibit the growth of cancer cells . It achieves this by targeting key enzymes and signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Mercapto-2,3-dihydrobenzofuran-6-ol include:
Benzofuran: Known for its wide range of biological activities and applications in drug discovery.
2,3-Dihydrobenzofuran: Exhibits similar chemical properties and is used in the synthesis of various pharmaceuticals.
6-Benzofuranol: Another derivative with significant biological activities and potential therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a mercapto group and a benzofuran ring. This structural feature enhances its biological activities and makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8O2S |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
3-sulfanyl-2,3-dihydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C8H8O2S/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-3,8-9,11H,4H2 |
Clé InChI |
UVXKKDXPJGVVLC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(O1)C=C(C=C2)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)


![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)
![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)




![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)


![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)
